

# Application Notes: Determination of Iron Content in Oxalate Complexes by Permanganate Titration

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## Compound of Interest

Compound Name: Iron (III) oxalate

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## Introduction

This document provides a detailed methodology for the quantitative determination of iron in coordination complexes containing oxalate ligands, such as potassium ferrioxalate ( $K_3[Fe(C_2O_4)_3] \cdot 3H_2O$ ), using permanganate titration. This redox titration method is a highly reliable and cost-effective analytical technique widely used in pharmaceutical development and materials science for quality control and characterization of iron-containing compounds.

The method involves two main stages: the determination of the oxalate content and the subsequent determination of the iron content. In an acidic solution, potassium permanganate ( $KMnO_4$ ), a strong oxidizing agent of a deep purple color, oxidizes the oxalate ions ( $C_2O_4^{2-}$ ) to carbon dioxide ( $CO_2$ ).<sup>[1]</sup> The permanganate ion ( $MnO_4^-$ ) is reduced to the colorless manganese(II) ion ( $Mn^{2+}$ ).<sup>[2][3]</sup> The endpoint of the titration is detected by the first persistent pink color of the excess permanganate ions, making it a self-indicating titration.<sup>[2][3][4]</sup> For the determination of iron, the iron(III) in the complex is first reduced to iron(II) using a reducing agent like zinc amalgam. The resulting iron(II) is then titrated with the standardized permanganate solution.<sup>[1]</sup>

## Principle of the Titration

The titration is based on redox reactions. The key reactions are:

- Oxidation of Oxalate:  $2\text{MnO}_4^- + 5\text{C}_2\text{O}_4^{2-} + 16\text{H}^+ \rightarrow 2\text{Mn}^{2+} + 10\text{CO}_2 + 8\text{H}_2\text{O}$ [\[1\]](#)
- Oxidation of Iron(II):  $\text{MnO}_4^- + 5\text{Fe}^{2+} + 8\text{H}^+ \rightarrow \text{Mn}^{2+} + 5\text{Fe}^{3+} + 4\text{H}_2\text{O}$ [\[5\]](#)

An acidic medium, typically provided by sulfuric acid, is essential for the reaction.[\[2\]](#)[\[3\]](#) Nitric acid is unsuitable as it is also an oxidizing agent, and hydrochloric acid can be oxidized by permanganate. The reaction between permanganate and oxalate is slow at room temperature, so the solution is heated to 60-90°C to ensure a practical reaction rate.[\[1\]](#)[\[2\]](#)[\[4\]](#)

## Experimental Protocols

### Part 1: Standardization of Potassium Permanganate Solution

This step is crucial as potassium permanganate solutions are not primary standards and can decompose over time.[\[6\]](#) A primary standard such as sodium oxalate ( $\text{Na}_2\text{C}_2\text{O}_4$ ) or potassium oxalate ( $\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$ ) is used.[\[2\]](#)[\[3\]](#)[\[7\]](#)

#### Materials:

- Potassium permanganate ( $\text{KMnO}_4$ )
- Sodium oxalate ( $\text{Na}_2\text{C}_2\text{O}_4$ ), analytical grade, dried
- Distilled/Deionized water
- Concentrated Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Burette (50 mL), Pipette (20 mL), Volumetric flasks (250 mL), Erlenmeyer flasks (250 mL)
- Hot plate and magnetic stirrer
- Analytical balance

#### Procedure:

- Preparation of ~0.02 M  $\text{KMnO}_4$  Solution:

- Accurately weigh approximately 3.2 g of  $\text{KMnO}_4$  and dissolve it in 1000 mL of distilled water.
- Heat the solution to boiling for about 15-30 minutes, then allow it to cool.[8]
- Filter the solution through a sintered glass funnel to remove any manganese dioxide ( $\text{MnO}_2$ ) precipitate.[8] Store the solution in a clean, dark bottle.[8]
- Preparation of 0.05 M Standard Sodium Oxalate Solution:
  - Accurately weigh about 1.675 g of dried, pure sodium oxalate.
  - Dissolve it in a 250 mL volumetric flask with distilled water, ensuring the solid is fully dissolved before diluting to the mark.
- Titration:
  - Pipette 20.00 mL of the standard sodium oxalate solution into a 250 mL Erlenmeyer flask.
  - Add approximately 100 mL of distilled water and 10 mL of 6 M  $\text{H}_2\text{SO}_4$ .[7]
  - Heat the solution to 80-90°C.[4]
  - Titrate the hot solution with the  $\text{KMnO}_4$  solution from the burette. The purple color of the permanganate will disappear as it is added.
  - The endpoint is reached when a faint pink color persists for at least 30 seconds.[4]
  - Repeat the titration at least three times to obtain concordant results.

Calculation of  $\text{KMnO}_4$  Molarity: From the balanced equation, 2 moles of  $\text{KMnO}_4$  react with 5 moles of  $\text{Na}_2\text{C}_2\text{O}_4$ . Molarity of  $\text{KMnO}_4$  = (Moles of  $\text{Na}_2\text{C}_2\text{O}_4$  × 2/5) / Volume of  $\text{KMnO}_4$  (L)

## Part 2: Determination of Oxalate in the Iron Complex

Procedure:

- Accurately weigh approximately 0.1 g of the iron oxalate complex into a 250 mL Erlenmeyer flask.[1]

- Dissolve the sample in about 50 mL of deionized water.
- Add 6 mL of 6 M  $\text{H}_2\text{SO}_4$  and 2 mL of concentrated  $\text{H}_3\text{PO}_4$  (phosphoric acid). The phosphoric acid forms a colorless complex with the  $\text{Fe}^{3+}$  ions, which prevents the yellow color of  $\text{FeCl}_3$  from interfering with the endpoint detection.[1][8]
- Heat the solution to just below boiling.[1]
- Titrate the hot solution immediately with the standardized  $\text{KMnO}_4$  solution until a persistent faint pink color is observed.[1]
- Record the volume of  $\text{KMnO}_4$  used and repeat for a total of three trials.

## Part 3: Determination of Iron in the Iron Complex

### Procedure:

- Accurately weigh approximately 0.35 g of the iron oxalate complex into a 250 mL Erlenmeyer flask.[1]
- Add concentrated  $\text{H}_2\text{SO}_4$  to decompose the oxalate into  $\text{CO}$  and  $\text{CO}_2$ .[1]
- Carefully dilute the solution with water.
- Reduce the  $\text{Fe}^{3+}$  to  $\text{Fe}^{2+}$  by adding zinc amalgam and allowing the reaction to complete.[1]
- Filter the solution to separate it from the zinc amalgam.[1]
- Titrate the resulting  $\text{Fe}^{2+}$  solution with the standardized  $\text{KMnO}_4$  solution at room temperature to a faint pink endpoint.[1]
- Record the volume of  $\text{KMnO}_4$  used and repeat for three concordant trials.

## Data Presentation

The following tables should be used to record and present the experimental data.

Table 1: Standardization of  $\text{KMnO}_4$  Solution

Trial	Mass of Na <sub>2</sub> C <sub>2</sub> O <sub>4</sub> (g)	Volume of KMnO <sub>4</sub> (mL)	Molarity of KMnO <sub>4</sub> (mol/L)
1			
2			
3			

| Average | | | |

Table 2: Determination of Oxalate Content

Trial	Mass of Complex (g)	Volume of KMnO <sub>4</sub> (mL)	Moles of Oxalate	% Oxalate by Mass
1				
2				
3				

| Average | | | |

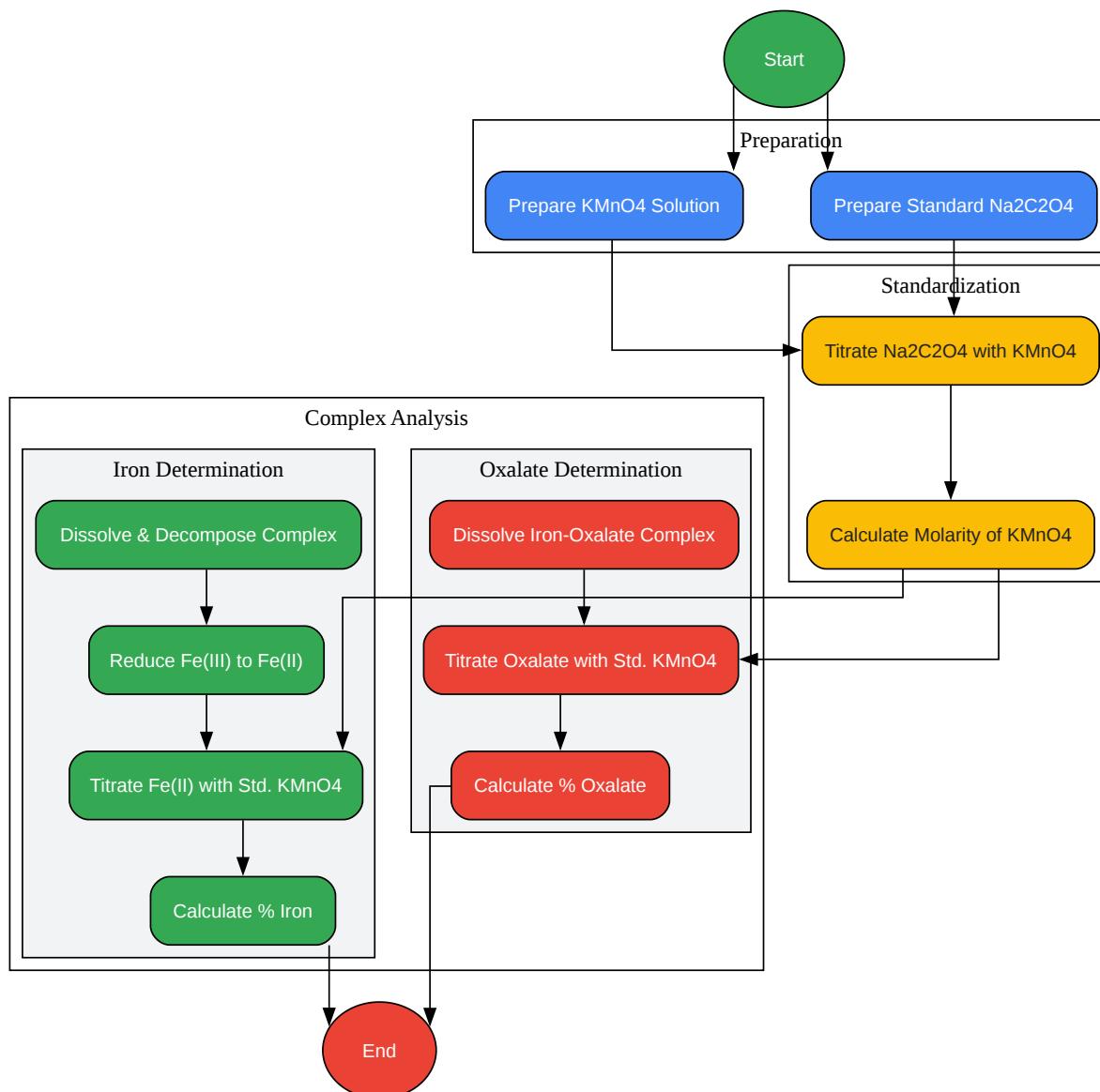
Table 3: Determination of Iron Content

Trial	Mass of Complex (g)	Volume of KMnO <sub>4</sub> (mL)	Moles of Iron	% Iron by Mass
1				
2				
3				

| Average | | | |

## Experimental Workflow and Signaling Pathways

The logical workflow of the entire experimental procedure is depicted below.



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Caption: Workflow for Iron and Oxalate Analysis.

## Conclusion

Permanganate titration is a robust and precise method for the determination of iron and oxalate content in coordination complexes. Careful standardization of the titrant and adherence to the specified reaction conditions, particularly temperature control for the oxalate titration, are critical for obtaining accurate and reproducible results. This method provides essential data for the stoichiometric verification and purity assessment of iron-oxalate complexes in research and industrial settings.

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